molecular formula C9H8ClN3O B1530411 [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol CAS No. 1353878-01-9

[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol

Cat. No.: B1530411
CAS No.: 1353878-01-9
M. Wt: 209.63 g/mol
InChI Key: LXOKIKAKZYHCJX-UHFFFAOYSA-N
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Description

“[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol” is a chemical compound that contains a 1,2,4-triazole ring. The 1,2,4-triazole ring is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in several studies . These studies highlight the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and its derivatives have been studied in the context of their biological activities .

Scientific Research Applications

Synthesis and Structural Characterization

Research has led to the development of novel compounds with similar structures to "[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol," including the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, which was characterized by H NMR, IR, MS spectra, and X-ray diffraction crystallography (Heng-Shan Dong & Guoyong Huo, 2009). This research emphasizes the importance of structural characterization in understanding the properties and potential applications of these compounds.

Catalytic Activities

Triazole derivatives have been shown to be highly active catalysts for chemical reactions. For instance, a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand formed a stable complex with CuCl, catalyzing the Huisgen 1,3-dipolar cycloaddition efficiently (Salih Ozcubukcu et al., 2009). This study demonstrates the potential of triazole derivatives in facilitating organic syntheses.

Corrosion Inhibition

Triazole derivatives have been explored as corrosion inhibitors for metals. The compound (1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol (MTM) was found to effectively inhibit the corrosion of steel in hydrochloric acid solution, with computational results highlighting the role of the phenyl ring in adsorption to the steel surface (Aziz Boutouil et al., 2019). This research underscores the importance of triazole derivatives in protecting metals from corrosion, which has significant industrial applications.

Antimicrobial Activity

The antimicrobial properties of novel benzofuran-based 1,2,3-triazoles were investigated, demonstrating high antimicrobial activity (V. Sunitha et al., 2017). This suggests that triazole derivatives can be potential candidates for developing new antimicrobial agents.

Properties

IUPAC Name

[2-chloro-4-(1,2,4-triazol-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-9-3-8(2-1-7(9)4-14)13-6-11-5-12-13/h1-3,5-6,14H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOKIKAKZYHCJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NC=N2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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